molecular formula C32H45O7 B122086 西克雷松 CAS No. 141845-82-1

西克雷松

货号 B122086
CAS 编号: 141845-82-1
分子量: 540.7 g/mol
InChI 键: LUKZNWIVRBCLON-FOMURGDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciclesonide is a glucocorticoid used to treat asthma and allergic rhinitis . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada . Side effects of the medication include headache, nosebleeds, and inflammation of the nose and throat linings .


Synthesis Analysis

Ciclesonide can be included within Crysmeb, a commercially available type of methylated beta-cyclodextrin, to obtain a dry powder for inhalation . This is achieved by applying the simple and inexpensive technique of kneading . Four different dry powders were obtained, varying the water content and molar ratios of drug:cyclodextrin .


Molecular Structure Analysis

The structure of ciclesonide was optimized at B3LYP coupled with the 3-21G, 6-31G, 6-311G, and 6-311G* basis sets . The geometries, charges, and all other structural properties of the ground and excited state structure of ciclesonide were computed using DFT .


Chemical Reactions Analysis

Ciclesonide’s physicochemical properties, namely water solubility, and consequently, pharmacokinetics and pharmacodynamics could be improved . One way to achieve this is by the use of cyclodextrins, a well-known group of molecules able to include water-insoluble molecules .


Physical And Chemical Properties Analysis

Ciclesonide’s physicochemical properties, particularly its water solubility, could be improved . This can be achieved by the use of cyclodextrins, a well-known group of molecules able to include water-insoluble molecules, solubilising them . The molecular formula of Ciclesonide is C32H44O7 .

科学研究应用

代谢和激活

西克雷松主要在肝脏和肺组织中代谢为其活性形式去异丁酰西克雷松 (des-CIC)。这个过程涉及酯酶,与肺或血浆相比,肝组织对西克雷松水解表现出更高的活性。转化为去异丁酰西克雷松在支气管上皮细胞中具有重要意义,表明在靶器官肺中具有关键作用 (Mutch 等,2007)。此外,药代动力学研究表明,西克雷松的口服吸收和生物利用度较低,表明口服给药时其全身效应最小 (Nave 等,2004)

对哮喘的影响

西克雷松已证明在改善哮喘小气道功能方面有效。它可以减少炎症和改善小气道的通畅性,表现为呼出肺泡一氧化氮减少和计算机断层扫描中气体滞留减少 (Cohen 等,2008)。此外,西克雷松对持续性哮喘的预防性治疗有效,可改善肺功能并减少症状和使用抢救药物 (Deeks & Perry, 2008)

疗效和安全性比较

将西克雷松与丙酸氟替卡松在患有哮喘的儿童中进行比较的研究发现,两者具有相当的疗效和安全性,西克雷松显示出较高的抗炎活性和较低的副作用发生率 (Pedersen 等,2006)。在临床前模型中,西克雷松显示出与氟替卡松相似的抗炎功效,但安全性明显提高 (Belvisi 等,2005)

肺沉积和分布

西克雷松可实现高肺沉积和外周分布,这是哮喘吸入类固醇治疗有效性的关键因素。影像学研究表明,它可以达到肺的所有区域,在外周区域沉积更多 (Leach 等,2006)

在癌症治疗中的潜力

有趣的是,西克雷松已显示出抑制乳腺癌和肺癌干细胞的潜力。它通过抑制糖皮质激素受体信号依赖性 YAP 通路和 Hedgehog 信号通路来抑制这些细胞,表明在癌症治疗中具有新的应用 (Kim 等,2020); (Choi 等,2020)

COVID-19 治疗

西克雷松已被探索作为轻症 COVID-19 患者的治疗方法。它通过影响关键信号通路来抑制冠状病毒诱导的细胞因子产生,表明其在管理病毒感染和相关细胞因子风暴中具有效用 (Lee 等,2022)

安全和危害

Ciclesonide is classified as having reproductive toxicity, Category 2 . It is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining, reading, and following all safety instructions before use .

未来方向

Ciclesonide is used to prevent difficulty breathing, chest tightness, wheezing, and coughing caused by asthma in adults and children 12 years of age and older . It is not used for an attack that has already started . For this medicine to help prevent asthma attacks, it must be used every day in regularly spaced doses, as ordered by your doctor .

Relevant Papers Several papers have been published on Ciclesonide. A study published in JAMA Internal Medicine evaluated the efficacy of inhaled Ciclesonide for outpatient treatment of adolescents and adults with symptomatic COVID-19 . Another study published in the Brazilian Journal of Otorhinolaryngology conducted a systematic review and meta-analysis of the efficacy and safety of Ciclesonide for the treatment of perennial allergic rhinitis . A preprint on medRxiv also discussed the potential of Ciclesonide as a treatment for COVID-19 .

属性

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-GXOBDPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046659
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.
Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ciclesonide

CAS RN

126544-47-6, 141845-82-1
Record name Ciclesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126544-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclesonide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclesonide
Reactant of Route 2
Reactant of Route 2
Ciclesonide
Reactant of Route 3
Ciclesonide
Reactant of Route 4
Ciclesonide
Reactant of Route 5
Ciclesonide
Reactant of Route 6
Reactant of Route 6
Ciclesonide

Citations

For This Compound
8,510
Citations
NA Reynolds, LJ Scott - Drugs, 2004 - Springer
… at 12 weeks in patients receiving ciclesonide 320μg daily or budesonide 400μg daily; peak … ▴ Inhaled ciclesonide was generally well tolerated in patients with asthma. Ciclesonide did …
Number of citations: 61 link.springer.com
NE Mealy, M Bayes, J Castaner - Drugs of the future, 2001 - access.portico.org
… cacy for the active metabolite of ciclesonide and budesonide and fluticasone, whereas ciclesonide was either much less or not effective. The S-epimer of ciclesonide showed little or no …
Number of citations: 41 access.portico.org
R Nave, TD Bethke, SP van Marle, K Zech - Clinical pharmacokinetics, 2004 - Springer
… , ciclesonide is undetectable in serum after oral administration. Thus, any ciclesonide swallowed after oral inhalation does not contribute to systemically available ciclesonide or to its …
Number of citations: 140 link.springer.com
G Dent - Current Opinion in Investigational Drugs (London …, 2002 - europepmc.org
Ciclesonide, a non-halogenated inhaled corticosteroid with … a nasal formulation of ciclesonide are being developed by … , commenced phase I trials of ciclesonide in Japan in spring 1999…
Number of citations: 49 europepmc.org
R Nave, KA Gunawardena, K Zech… - … Journal of Clinical …, 2006 - search.ebscohost.com
… and air way pen e tra tion of in haled ciclesonide by in ves ti gat ing the pharmacokinetics of ciclesonide and its ac tive me tab o lite, desisobutyryl-ciclesonide (des-CIC) in pa tients with …
Number of citations: 40 search.ebscohost.com
H Derendorf - The Journal of Clinical Pharmacology, 2007 - Wiley Online Library
… Ciclesonide is a novel inhaled corticosteroid that possesses a unique … Ciclesonide is inactive itself and converted to its pharmacologically active metabolite, desisobutyryl‐ciclesonide, in …
Number of citations: 95 accp1.onlinelibrary.wiley.com
P Manning, PG Gibson, TJ Lasserson… - Cochrane Database …, 1996 - cochranelibrary.com
… ciclesonide with other steroids both at nominally equivalent dose or lower doses of ciclesonide… When lower doses of ciclesonide were compared to BDP or BUD, the difference in FEV1 …
Number of citations: 79 www.cochranelibrary.com
S Rohatagi, V Arya, K Zech, R Nave… - The Journal of …, 2003 - Wiley Online Library
Ciclesonide is a novel glucocorticoid that is converted into ciclesonide—active principle (CIC‐AP) in … Ciclesonide is a safe corticosteroid that causes negligible cortisol suppression. The …
Number of citations: 135 accp1.onlinelibrary.wiley.com
E Mutch, R Nave, N McCracken, K Zech… - Biochemical …, 2007 - Elsevier
Ciclesonide (CIC) is an inhaled glucocorticosteroid. This study aimed to identify esterases involved in the metabolism of CIC to the active metabolite desisobutyryl-ciclesonide (des-CIC)…
Number of citations: 117 www.sciencedirect.com
EW Gelfand, JW Georgitis, M Noonan, ME Ruff - The Journal of pediatrics, 2006 - Elsevier
… Ciclesonide is a novel ICS currently … , ciclesonide (which itself is inactive) is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs.10, 11 When ciclesonide …
Number of citations: 89 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。